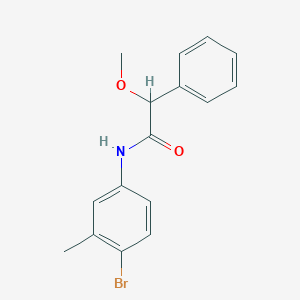
N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide, also known as Brorphine, is a novel psychoactive substance that belongs to the class of phenethylamines. It was first synthesized in 2016 and has gained popularity as a research chemical due to its potent effects and unique chemical structure. Brorphine has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide exerts its effects by binding to the mu-opioid receptor and activating it. This leads to the release of endogenous opioids such as endorphins, which are responsible for producing analgesia and euphoria. The activation of the mu-opioid receptor also leads to the inhibition of neurotransmitter release, which further contributes to the analgesic effects of N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. It has also been found to produce respiratory depression, which can be a potential side effect of opioid use. However, the potency of N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide is such that even small doses can produce significant effects, making it a useful research tool for studying the mu-opioid receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide in lab experiments is its potency. Even small doses can produce significant effects, making it a useful tool for studying the mu-opioid receptor. However, the potency of N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide also means that it can be dangerous if not handled properly. It is important to use appropriate safety measures when working with N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide to minimize the risk of accidental exposure.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide. One area of interest is the development of new pain medications and addiction treatments based on the structure of N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide. Another potential direction is the study of the effects of N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide on other opioid receptors, such as the delta-opioid receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide and to develop appropriate safety guidelines for its use in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide has been used extensively in scientific research to study its effects on the central nervous system. It has been found to exhibit potent agonist activity at the mu-opioid receptor, which is responsible for regulating pain and reward pathways in the brain. This makes it a promising candidate for the development of new pain medications and addiction treatments.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-10-13(8-9-14(11)17)18-16(19)15(20-2)12-6-4-3-5-7-12/h3-10,15H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWMWJYAAHQHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C2=CC=CC=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B3935157.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3935165.png)
![N~2~-(2-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935167.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B3935176.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate](/img/structure/B3935196.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)nicotinonitrile](/img/structure/B3935202.png)
![(4-chlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3935203.png)

![2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B3935216.png)


![N-(3,4-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3935222.png)
![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3935224.png)